molecular formula C22H27ClN2 B13740862 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate CAS No. 101418-09-1

9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate

Cat. No.: B13740862
CAS No.: 101418-09-1
M. Wt: 354.9 g/mol
InChI Key: OATVCCOUBBZMHH-UHFFFAOYSA-N
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Description

9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate is a complex organic compound that belongs to the tetrahydrocarbazole family Tetrahydrocarbazoles are known for their presence in various natural products and biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate typically involves the Fischer indole synthesis, which is a well-known method for constructing the tetrahydrocarbazole core. The process begins with the reaction of phenylhydrazine with cyclohexanone to form the intermediate hydrazone. This intermediate then undergoes acid-catalyzed cyclization to yield the tetrahydrocarbazole framework .

Industrial Production Methods

For industrial-scale production, the use of ionic liquids as catalysts has been explored to enhance the yield and efficiency of the synthesis. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been used as a catalyst in methanol, providing excellent yields and operational simplicity . This method is advantageous due to its dual catalyst-solvent properties and the ability to reuse the catalyst multiple times without significant loss of efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may act as an inhibitor of specific enzymes involved in cellular processes, thereby altering the biochemical pathways within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate is unique due to the presence of both benzyl and dimethylaminomethyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with biological targets and improve its solubility and stability in various solvents .

Properties

CAS No.

101418-09-1

Molecular Formula

C22H27ClN2

Molecular Weight

354.9 g/mol

IUPAC Name

(9-benzyl-5,6,7,8-tetrahydrocarbazol-3-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C22H26N2.ClH/c1-23(2)15-18-12-13-22-20(14-18)19-10-6-7-11-21(19)24(22)16-17-8-4-3-5-9-17;/h3-5,8-9,12-14H,6-7,10-11,15-16H2,1-2H3;1H

InChI Key

OATVCCOUBBZMHH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC4=CC=CC=C4.[Cl-]

Origin of Product

United States

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